molecular formula C23H21BrN2O3 B12020550 N'-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide CAS No. 765278-32-8

N'-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Cat. No.: B12020550
CAS No.: 765278-32-8
M. Wt: 453.3 g/mol
InChI Key: QOXSYSGTMYSBIJ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a bromine atom, methoxy group, and benzylidene moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(5-Bromo-2-methoxybenzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide
  • N’-(5-Bromo-2-methoxybenzylidene)-4-((4-nitrobenzyl)oxy)benzohydrazide

Uniqueness

N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

765278-32-8

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C23H21BrN2O3/c1-16-3-5-17(6-4-16)15-29-21-10-7-18(8-11-21)23(27)26-25-14-19-13-20(24)9-12-22(19)28-2/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

QOXSYSGTMYSBIJ-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.